molecular formula C12H15N3O B1303132 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline CAS No. 100933-82-2

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

Cat. No. B1303132
M. Wt: 217.27 g/mol
InChI Key: XPIHSQYFSYJQEZ-UHFFFAOYSA-N
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Description

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline is a compound that features the 1,2,4-oxadiazole ring, a heterocyclic moiety known for its presence in various biologically active compounds. The oxadiazole ring is fused with an aniline group, which is a derivative of aniline where the oxadiazole moiety is attached at the para position relative to the amino group. This structure is of interest due to its potential applications in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related 1,2,4-oxadiazole derivatives has been explored in the literature. For instance, the synthesis of 4-[3-(aryl)-1,2,4-oxadiazol-5-yl]-butan-2-ones was achieved through a microwave-induced one-pot reaction from methyl levulinate and arylamidoximes under solvent-free conditions . This method provides a rapid and efficient route to oxadiazole derivatives, which could potentially be adapted for the synthesis of 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline.

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives has been confirmed using single-crystal X-ray diffraction in some cases . These studies provide valuable information on the geometric parameters of the oxadiazole ring and its substituents, which can be crucial for understanding the properties and reactivity of these compounds. Intramolecular hydrogen bonding between the oxadiazole N atom and the NH2 group has been observed, which could influence the stability and electronic properties of the molecule .

Chemical Reactions Analysis

The oxadiazole moiety in compounds like 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline can undergo various chemical reactions, including nucleophilic substitution, as demonstrated by the synthesis of bis((5-aryl-1,3,4-oxadiazol-2-yl)thio)alkanes . The nucleophilic nature of these compounds, as revealed by molecular electrostatic potential (MEP) analysis, suggests that they could participate in a range of chemical transformations, which could be exploited in the synthesis of complex molecules or in the modification of the compound's properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. Density functional theory (DFT) calculations, including frontier molecular orbitals (FMOs) analysis, have been used to evaluate the kinetic stability of these compounds . The antimicrobial activity of some oxadiazole derivatives has been screened, showing promising results against bacterial and fungal strains . These properties are significant for the development of new pharmaceutical agents and could be relevant for 4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline as well.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing novel bioactive 1,2,4-oxadiazole derivatives, demonstrating the versatility of oxadiazole compounds in creating bioactive molecules. For instance, Maftei et al. (2013) synthesized 1,2,4-oxadiazole analogs bearing N-phenylmaleimide and N-phenylsuccinimide moieties, starting from 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)aniline. These compounds were evaluated for antitumor activity, with one derivative showing potent efficacy against a panel of 11 cell lines (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Biological Evaluation

The synthesis of 1,3,4-oxadiazole derivatives has been extended to explore their biological activities. Kavitha, Kannan, and Gnanavel (2016) synthesized a series of 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline derivatives and screened them for antidiabetic, anti-inflammatory, and anticancer activities, highlighting the therapeutic potential of these compounds (Kavitha, Kannan, & Gnanavel, 2016).

Chemical Properties and Applications

The chemical properties and applications of 1,3,4-oxadiazole derivatives have been investigated in various studies. For example, Tarasenko et al. (2017) developed a procedure for the synthesis of (5-alkenyl-1,2,4-oxadiazol-3-yl)anilines by selective reduction of the nitro group in 5-alkenyl-3-(nitrophenyl)-1,2,4-oxadiazoles, proposing these amines as promising monomers for oxidative and radical polymerizations (Tarasenko, Kofanov, Baikov, Krasovskaya, & Danilova, 2017).

Antioxidant Activity

The antioxidant activity of oxadiazole derivatives has also been explored. Shakir, Ariffin, and Abdulla (2014) synthesized new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties and evaluated their antioxidant activity, demonstrating significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

properties

IUPAC Name

4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-3-4-11-14-15-12(16-11)9-5-7-10(13)8-6-9/h5-8H,2-4,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPIHSQYFSYJQEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(O1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376970
Record name 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Butyl-1,3,4-oxadiazol-2-yl)aniline

CAS RN

100933-82-2
Record name 4-(5-Butyl-1,3,4-oxadiazol-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100933-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(5-butyl-1,3,4-oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 24.7 parts of 2-butyl-5-(p-nitrophenyl)-1,3,4-oxadiazole, 2.5 parts of an aqueous Raney nickel suspension and 250 parts of glacial acetic acid is hydrogenated at room temperature, while shaking. When the absorption of hydrogen is complete, 2.5 parts of active carbon are added, the mixture is filtered, the filtrate is poured into saturated aqueous sodium chloride solution, and the resulting precipitate is filtered off under suction, washed with water and dried. 16 parts (74% of theory) of 2-butyl-5-(p-aminophenyl)-1,3,4-oxadiazole of melting point 125° C. (toluene) are obtained.
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